molecular formula C19H23N5O B1387170 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1031563-63-9

3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1387170
CAS No.: 1031563-63-9
M. Wt: 337.4 g/mol
InChI Key: OISFKGCENMWBCP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation.

Mode of Action

The compound interacts with AURKA, inhibiting its activity . This interaction disrupts the normal function of AURKA, leading to changes in cell division. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle , particularly the mitosis phase. It disrupts the formation of the mitotic spindle, which is essential for chromosome segregation. This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell division. By inhibiting AURKA, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a reduction in tumor growth and size.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-2-25-16-7-5-15(6-8-16)24-18(14-23-12-10-20-11-13-23)22-17-4-3-9-21-19(17)24/h3-9,20H,2,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISFKGCENMWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
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3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.